molecular formula C16H24N2O B5027386 N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide

N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide

Cat. No. B5027386
M. Wt: 260.37 g/mol
InChI Key: HJCYJWGKGOQYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide, also known as IPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidine family of compounds and is commonly used as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide is believed to involve the activation of the mu-opioid receptor. This activation leads to the inhibition of neurotransmitter release and the subsequent modulation of pain sensation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are similar to those observed with other opioid compounds and are believed to be mediated through the activation of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain management and other physiological processes. However, one limitation of using this compound is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide, including the development of new compounds based on its structure and the investigation of its potential therapeutic applications. Some potential areas of interest include the use of this compound derivatives as pain management drugs and the development of compounds that selectively target different opioid receptors.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the role of this receptor in pain management and other physiological processes. While there are limitations to its use, such as its potential for abuse and addiction, there are also many potential avenues for future research and development.

Synthesis Methods

The synthesis of N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide can be achieved through a variety of methods, including the reaction of 1-isopropyl-4-piperidone with phenylacetic acid in the presence of a suitable catalyst. Other methods include the reaction of 1-isopropyl-4-piperidone with ethyl chloroformate and subsequent reaction with phenylalanine methyl ester.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-2-phenylacetamide has been used in a variety of scientific research applications, including the study of opioid receptors and their role in pain management. This compound has been shown to have high affinity for the mu-opioid receptor, which is involved in the modulation of pain sensation.

properties

IUPAC Name

2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)18-10-8-15(9-11-18)17-16(19)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCYJWGKGOQYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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